2-Acetoxy-2',5'-dichlorobenzophenone chemical structure and physical properties
2-Acetoxy-2',5'-dichlorobenzophenone chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-2',5'-dichlorobenzophenone is a halogenated benzophenone derivative. The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of two chlorine atoms and an acetoxy group on the benzophenone core of the title compound suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical structure, physical properties, a plausible synthetic route, and predicted spectroscopic data.
Chemical Structure and Identification
The structural formula of 2-Acetoxy-2',5'-dichlorobenzophenone reveals a central carbonyl group linking two phenyl rings. One phenyl ring is substituted with an acetoxy group at the 2-position, while the other is substituted with chlorine atoms at the 2' and 5' positions.
| Identifier | Value |
| IUPAC Name | [2-(2,5-dichlorobenzoyl)phenyl] acetate[1] |
| CAS Number | 890098-80-3[1] |
| Molecular Formula | C₁₅H₁₀Cl₂O₃[1] |
| Molecular Weight | 309.14 g/mol [1] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(Cl)=CC=C2Cl[1] |
| InChI Key | OARMPYWXMFXILX-UHFFFAOYSA-N[1] |
2D Chemical Structure:
Caption: 2D structure of 2-Acetoxy-2',5'-dichlorobenzophenone.
Physical Properties
| Property | Value | Source/Basis |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Appearance | Likely a solid at room temperature | Based on similar benzophenone derivatives |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMF, and DMSO.[2][3] Insoluble in water. | Based on the properties of 2-Amino-2',5'-dichlorobenzophenone |
Synthesis Protocol
A direct, optimized synthesis protocol for 2-Acetoxy-2',5'-dichlorobenzophenone is not explicitly detailed in the literature. However, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles: Friedel-Crafts acylation followed by acetylation.
Step 1: Friedel-Crafts Acylation to Synthesize 2-Hydroxy-2',5'-dichlorobenzophenone
This initial step involves the reaction of a suitable phenol with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6] The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[4][5][6] The regioselectivity of this reaction can be influenced by the reaction conditions.
Step 2: Acetylation of 2-Hydroxy-2',5'-dichlorobenzophenone
The hydroxyl group of the intermediate is then acetylated using an acetylating agent like acetic anhydride in the presence of a base, such as pyridine. This is a standard procedure for the protection of hydroxyl groups or the synthesis of acetate esters.
Detailed Experimental Protocol (Proposed):
Materials:
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Phenol
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2,5-Dichlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Acetic anhydride
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Pyridine
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Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Proposed two-step synthesis workflow.
Procedure:
Step 1: Synthesis of 2-Hydroxy-2',5'-dichlorobenzophenone
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the temperature remains low.
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To this stirred suspension, add 2,5-dichlorobenzoyl chloride (1.1 equivalents) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2',5'-dichlorobenzophenone. This intermediate may be purified by column chromatography or recrystallization, or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 2-Acetoxy-2',5'-dichlorobenzophenone
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Dissolve the crude or purified 2-hydroxy-2',5'-dichlorobenzophenone (1.0 equivalent) in pyridine.
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To this solution, add acetic anhydride (1.5 equivalents) dropwise at room temperature.
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Stir the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid thoroughly with water to remove any residual pyridine and acetic acid.
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Dry the product under vacuum to yield 2-acetoxy-2',5'-dichlorobenzophenone. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Potential Applications
While specific applications for 2-Acetoxy-2',5'-dichlorobenzophenone are not well-documented, its structural motifs suggest potential utility in several areas of chemical research and development:
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Intermediate in Organic Synthesis: As a functionalized benzophenone, it can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The acetoxy group can be hydrolyzed to reveal a reactive hydroxyl group, and the chlorine atoms can be sites for further functionalization through various coupling reactions.
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Medicinal Chemistry Research: Benzophenone derivatives are known to exhibit a wide range of biological activities. This compound could be a precursor for the synthesis of novel compounds to be screened for various therapeutic targets. The related compound, 2-amino-5-chlorobenzophenone, is a well-known precursor in the synthesis of benzodiazepines, a class of psychoactive drugs.[3]
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as aromatic C-H and C-Cl bonds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1770 - 1750 |
| Ketone C=O | Stretch | 1680 - 1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1250 - 1100 |
| C-Cl | Stretch | 800 - 600 |
| Aromatic C-H | Stretch | 3100 - 3000 |
Mass Spectrometry (MS):
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 308 (for ³⁵Cl isotopes) and 310, 312 (due to the presence of two chlorine atoms). Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•, m/z 43) or ketene (CH₂=C=O, m/z 42), followed by fragmentation of the benzophenone backbone.
Safety and Handling
2-Acetoxy-2',5'-dichlorobenzophenone is classified as harmful if swallowed and causes skin and eye irritation.[1] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
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BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]
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2',5'-Dichloroacetophenone - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. Universitäts- und Landesbibliothek Sachsen-Anhalt. [Link]
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2-Amino-2',5-dichlorobenzophenone. PubChem. [Link]
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2-ACETOXY-2',5'-DIFLUOROBENZOPHENONE — Chemical Substance Information. ChemAnalyst. [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]
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